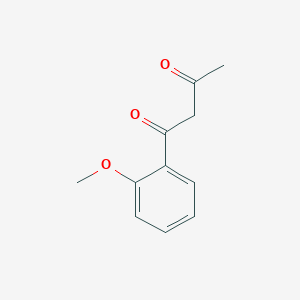

1-(2-Methoxyphenyl)butane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLODCSPQGTOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440326 | |

| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56290-53-0 | |

| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-(2-Methoxyphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by β-diketones, with a specific focus on 1-(2-methoxyphenyl)butane-1,3-dione. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for the characterization and quantification of tautomeric equilibria. We will delve into the structural and electronic factors governing this phenomenon, the profound influence of the solvent environment, and the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to serve as a self-validating framework for researchers. While specific experimental data for this compound is not extensively published, this guide will leverage data from the closely related analog, 1-(2-hydroxy-4-methoxyphenyl)butane-1,3-dione, to illustrate the core concepts and analytical approaches.

Introduction: The Dynamic Nature of β-Diketones

β-Diketones are a fascinating class of organic compounds characterized by the presence of two carbonyl groups separated by a single methylene carbon. This structural arrangement imparts a unique chemical reactivity, most notably the ability to exist as a dynamic equilibrium of two tautomeric forms: the diketo form and the enol form.[1][2] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the concurrent shift of a double bond.[3]

The position of this equilibrium is not static; it is exquisitely sensitive to a variety of factors, including the nature of the substituents on the β-diketone backbone, the polarity of the solvent, temperature, and concentration.[4][5] Understanding and controlling this equilibrium is of paramount importance in numerous scientific disciplines, from synthetic chemistry and catalysis to drug design and materials science, as the distinct chemical and physical properties of the keto and enol tautomers can dictate reaction outcomes, biological activity, and material characteristics.

This guide will specifically address the keto-enol tautomerism of this compound, a compound of interest due to the electronic and steric influence of the ortho-methoxy-substituted phenyl ring.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be effectively achieved via a Claisen condensation reaction. This well-established method involves the reaction of an ester with a ketone in the presence of a strong base. For the target molecule, 2'-methoxyacetophenone would be reacted with ethyl acetate.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

2'-Methoxyacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and hexanes for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Reaction Initiation: Add anhydrous THF to the flask to create a slurry of sodium hydride. Cool the flask to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of 2'-methoxyacetophenone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the stirred slurry of sodium hydride at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 6-7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

The Keto-Enol Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound is a dynamic process. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the C=C double bond with the carbonyl group and the phenyl ring.[1]

Caption: Keto-enol tautomerism of this compound.

Structural and Electronic Effects on the Equilibrium

The position of the keto-enol equilibrium is significantly influenced by the electronic and steric nature of the substituents. In the case of this compound, the methoxy group at the ortho position of the phenyl ring plays a crucial role. Studies on analogous compounds, such as methoxy-substituted 1,3-diphenylpropane-1,3-diones, have shown that an ortho-methoxy group tends to shift the equilibrium towards the keto form.[5] This can be attributed to steric hindrance, where the bulky ortho-substituent may disrupt the planarity of the conjugated system in the enol form, thereby destabilizing it relative to the keto form.

The Influence of Solvent Polarity

The solvent environment has a profound impact on the keto-enol equilibrium. Generally, nonpolar solvents tend to favor the enol form, while polar solvents favor the keto form.[4] This is because the intramolecular hydrogen bond in the enol form is more stable in a nonpolar environment. In polar, protic solvents, intermolecular hydrogen bonding between the solvent and the carbonyl groups of the keto form can compete with and disrupt the intramolecular hydrogen bond of the enol, thus stabilizing the keto tautomer.

Analytical Characterization of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and quantitative tool for studying keto-enol tautomerism.[6] The keto and enol forms have distinct and well-resolved signals in the ¹H NMR spectrum, allowing for their unambiguous identification and quantification.

Characteristic ¹H NMR Signals:

-

Keto Tautomer:

-

A singlet for the methylene protons (-CH₂-) typically appears in the range of 3.5-4.5 ppm.

-

A singlet for the methyl protons (-CH₃) adjacent to the carbonyl group is usually found between 2.0-2.5 ppm.

-

-

Enol Tautomer:

-

A sharp singlet for the enolic proton (-OH) is observed far downfield, typically between 12-16 ppm, due to the strong intramolecular hydrogen bond.

-

A singlet for the vinylic proton (=CH-) appears in the range of 5.5-6.5 ppm.

-

A singlet for the methyl protons (-CH₃) in the enol form is slightly shifted compared to the keto form.

-

The relative amounts of the keto and enol tautomers can be determined by integrating the characteristic signals of each form. The equilibrium constant (Keq) can then be calculated as the ratio of the integral of the enol form to the integral of the keto form.

Case Study: ¹H NMR Data for 1-(2-hydroxy-4-methoxyphenyl)butane-1,3-dione in CDCl₃ [7]

To illustrate the application of NMR in analyzing this equilibrium, we can examine the reported data for the closely related compound, 1-(2-hydroxy-4-methoxyphenyl)butane-1,3-dione. In CDCl₃, this compound exists as a 1:2.5 mixture of the keto and enol tautomers, respectively.[7]

| Tautomer | Proton | Chemical Shift (δ, ppm) |

| Keto (minor) | -CH₃ | 2.29 |

| -OCH₃ | 3.83 | |

| Enol (major) | -CH₃ | 2.10 |

| -OCH₃ | 3.82 |

Note: The methylene and vinylic protons were not explicitly assigned in the provided data but would be expected in their characteristic regions.

Experimental Protocol: ¹H NMR Analysis of Keto-Enol Equilibrium

Objective: To determine the keto-enol equilibrium constant of this compound in various solvents.

Materials:

-

This compound

-

Deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

-

Equilibration: Allow the solution to stand at room temperature for at least one hour to ensure that the tautomeric equilibrium is established.

-

NMR Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time to obtain quantitative integrals.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Integration and Calculation: Integrate the characteristic signals for the keto (methylene protons) and enol (vinylic proton) tautomers. Calculate the percentage of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).

-

Repeat for Different Solvents: Repeat steps 1-5 for each of the selected deuterated solvents.

Caption: Workflow for NMR analysis of keto-enol equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The keto and enol forms are distinct chemical species and, as such, exhibit different electronic transitions, leading to different absorption spectra.

-

Keto Tautomer: Typically shows a lower wavelength absorption band corresponding to the n → π* transition of the isolated carbonyl groups.

-

Enol Tautomer: The extended conjugation in the enol form results in a π → π* transition that is shifted to a longer wavelength (bathochromic shift) and is generally more intense.

By deconvoluting the overlapping spectra of the keto and enol forms, it is possible to determine their relative concentrations. However, this method is often less direct and quantitative than NMR spectroscopy.

Thermodynamic Considerations

The position of the keto-enol equilibrium is governed by the relative Gibbs free energies (ΔG) of the two tautomers. The equilibrium constant (Keq) is related to the change in Gibbs free energy by the equation:

ΔG = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

By measuring the equilibrium constant at different temperatures, it is possible to determine the enthalpy (ΔH) and entropy (ΔS) changes associated with the tautomerization using the van 't Hoff equation:

ln(Keq) = -ΔH/RT + ΔS/R

A plot of ln(Keq) versus 1/T will yield a straight line with a slope of -ΔH/R and a y-intercept of ΔS/R. This analysis provides valuable insights into the thermodynamic driving forces of the equilibrium. For many simple β-diketones, the enol form is enthalpically favored due to the stabilizing intramolecular hydrogen bond and conjugation, while the keto form is entropically favored due to greater conformational freedom.[2]

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural, electronic, and environmental factors. As demonstrated, a systematic approach utilizing synthesis and spectroscopic analysis, particularly ¹H NMR, provides a robust framework for the qualitative and quantitative characterization of this dynamic equilibrium. The insights gained from such studies are not merely of academic interest; they are critical for the rational design of molecules with tailored properties in fields ranging from medicinal chemistry to materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently explore and harness the chemical potential of β-diketone tautomerism.

References

-

Stewart, C. D., & White, N. G. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

-

Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925–929. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of benzoylacetone (β-diketone). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization (by Sal). Retrieved from [Link]

-

YouTube. (2023, July 27). Keto Enol Tautomerism: Acetylacetone#isomerism #shorts_video. Retrieved from [Link]

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 213-234. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. Retrieved from [Link]

-

Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, April 15). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric and conformational properties of ??-diketones. Retrieved from [Link]

-

SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

-

Roskilde University Research Portal. (2023, January 29). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.... Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures | ScholarWorks [scholarworks.calstate.edu]

- 6. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Methoxyphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Methoxyphenyl)butane-1,3-dione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical research domains. As a Senior Application Scientist, this document is structured to offer not just the data, but a deeper understanding of the underlying principles and experimental considerations, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , belongs to the class of β-diketones.[1][2] These compounds are notable for their keto-enol tautomerism, a phenomenon that significantly influences their chemical reactivity and spectroscopic properties. The presence of the methoxy-substituted aromatic ring further adds to the structural complexity and potential for diverse applications, including as building blocks in the synthesis of heterocyclic compounds and as potential pharmacophores.

Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such molecules. This guide will delve into the key spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the experimental protocol, present the spectral data, and provide an in-depth interpretation, grounded in established chemical principles.

Molecular Structure and Keto-Enol Tautomerism

The structure of this compound is presented below. A crucial aspect of its chemistry is the equilibrium between the diketo and enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the position of labile protons and the keto-enol equilibrium.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the ¹H frequency.

-

Data Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), spectral width, and relaxation delay. A 45° pulse angle is often a good compromise between signal intensity and quantitative accuracy for routine spectra.[3]

-

Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data

Due to the lack of publicly available experimental data for this compound, the following is a predicted spectrum based on known chemical shift values and the analysis of similar compounds. The presence of both keto and enol forms in solution will result in two sets of signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| ~16.0 | s (broad) | ~0.8H | - | Enolic OH |

| 7.8 - 6.9 | m | 4H | Ar-H | Ar-H |

| ~6.1 | s | ~0.8H | - | =CH- |

| ~3.9 | s | 2H | -CH₂- | - |

| ~3.8 | s | 3H | OCH₃ | OCH₃ |

| ~2.2 | s | 3H | COCH₃ | =C(OH)CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (7.8 - 6.9 ppm): The complex multiplet in this region corresponds to the four protons on the benzene ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

-

Enolic Proton (~16.0 ppm): A very downfield, broad singlet is characteristic of the enolic hydroxyl proton, which is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

-

Vinyl Proton (~6.1 ppm): A singlet in this region is indicative of the proton on the carbon-carbon double bond of the enol tautomer.

-

Methylene Protons (~3.9 ppm): A singlet corresponding to the two protons of the -CH₂- group is characteristic of the diketo form.

-

Methoxy Protons (~3.8 ppm): The sharp singlet integrating to three protons is assigned to the methoxy group attached to the aromatic ring.

-

Methyl Protons (~2.2 ppm): A singlet integrating to three protons corresponds to the terminal methyl group. The chemical shift will be slightly different for the keto and enol forms.

The relative integration of the enolic proton (or vinyl proton) and the methylene protons can be used to determine the keto-enol ratio in the given solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Tune and match the probe for the ¹³C frequency.

-

Data Acquisition: A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary.

-

Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

¹³C NMR Spectral Data

Predicted ¹³C NMR chemical shifts for this compound are presented below, considering both tautomers.

| Chemical Shift (δ, ppm) | Assignment (Keto Form) | Assignment (Enol Form) |

| ~202 | C=O (ketone) | - |

| ~195 | C=O (aroyl) | C=O |

| ~185 | - | =C-OH |

| ~158 | Ar-C-O | Ar-C-O |

| 135 - 110 | Ar-C | Ar-C |

| ~98 | - | =CH- |

| ~58 | -CH₂- | - |

| ~56 | OCH₃ | OCH₃ |

| ~29 | CH₃ | CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (~202, ~195 ppm): The signals in the downfield region are characteristic of carbonyl carbons. Ketone carbonyls typically appear at a slightly higher chemical shift than aroyl carbonyls.[4] In the enol form, one of these is replaced by the =C-OH signal.

-

Aromatic Carbons (158 - 110 ppm): The signals for the six carbons of the benzene ring appear in this range. The carbon attached to the methoxy group will be the most downfield.

-

Enol Carbons (~185, ~98 ppm): The enol tautomer will show signals for the =C-OH and =CH- carbons.

-

Methylene Carbon (~58 ppm): The signal for the -CH₂- carbon of the diketo form will appear in this region.

-

Methoxy Carbon (~56 ppm): The carbon of the methoxy group typically resonates around this chemical shift.

-

Methyl Carbon (~29 ppm): The terminal methyl carbon gives a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample:

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The absorbed radiation is detected.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data

The following are predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad, Medium | O-H stretch (intramolecularly H-bonded enol) |

| 3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| 2980-2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (diketo form) |

| ~1600 | Strong | C=O stretch (conjugated, enol form) and C=C stretch (enol form) |

| 1580, 1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Interpretation of the IR Spectrum

-

O-H Stretch (3400-2400 cm⁻¹): The presence of a very broad absorption in this region is strong evidence for the enolic hydroxyl group involved in strong intramolecular hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methylene groups.

-

Carbonyl Stretches (~1725 and ~1600 cm⁻¹): The IR spectrum of a β-diketone is often complex in the carbonyl region. A sharp, strong peak around 1725 cm⁻¹ would indicate the presence of the non-conjugated diketo form. A strong, broad band around 1600 cm⁻¹ is characteristic of the conjugated carbonyl and C=C double bond of the enol form. The relative intensities of these bands can give a qualitative indication of the keto-enol equilibrium.

-

Aromatic C=C Stretches (1580, 1480 cm⁻¹): These medium-intensity bands are characteristic of the benzene ring.

-

C-O Stretch (~1250 cm⁻¹): A strong absorption in this region is indicative of the aryl ether C-O bond of the methoxy group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[5]

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectral Data

The predicted mass spectrum of this compound would show the following key ions:

| m/z | Proposed Fragment |

| 192 | [M]⁺• (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 150 | [M - CH₂=C=O]⁺• or [C₉H₁₀O₂]⁺• |

| 135 | [C₈H₇O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum

The fragmentation pattern provides valuable structural information.

Caption: Proposed mass spectral fragmentation pathway for this compound.

-

Molecular Ion (m/z 192): The peak at m/z 192 corresponds to the molecular weight of the compound.

-

Loss of a Methyl Radical (m/z 177): The peak at m/z 177 arises from the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for compounds containing an acetyl group.

-

Loss of Ketene (m/z 150): A peak at m/z 150 can be attributed to the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement.

-

Aroyl Cation (m/z 135): The ion at m/z 135 corresponds to the [CH₃OC₆H₄CO]⁺ fragment.

-

Methoxyphenyl Cation (m/z 107): Further loss of carbon monoxide (CO) from the aroyl cation can lead to the formation of the [CH₃OC₆H₄]⁺ ion at m/z 107.

-

Acetyl Cation (m/z 43): A prominent peak at m/z 43 is characteristic of the [CH₃CO]⁺ ion, confirming the presence of an acetyl group.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. The interplay of the diketo and enol tautomers is evident across all spectroscopic techniques, highlighting the importance of considering this equilibrium in structural analysis. This guide serves as a foundational resource for researchers working with this and similar β-dicarbonyl compounds, offering both the expected spectral data and the rationale behind their interpretation.

References

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

-

OrganicChemistryData.org. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

University of Wyoming. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

PMC. (n.d.). 2-(2-Methoxyphenyl)butanedinitrile. Retrieved from [Link]

Sources

Introduction: Structural Elucidation in Modern Drug Discovery

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methoxyphenyl)butane-1,3-dione

In the landscape of pharmaceutical research and development, the unambiguous determination of molecular structure is a cornerstone of progress. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the Proton (¹H) NMR spectrum of this compound, a compound of interest due to its β-dicarbonyl moiety, a common structural motif in various biologically active molecules and synthetic precursors.

Our focus will extend beyond simple peak assignment. We will delve into the underlying chemical principles that dictate the spectral features, with a particular emphasis on the phenomenon of keto-enol tautomerism, which is central to the chemical nature of this molecule. This guide is designed for researchers, scientists, and drug development professionals who seek not only to interpret an NMR spectrum but to understand the rich chemical information it contains.

The Central Phenomenon: Keto-Enol Tautomerism

The most critical aspect governing the ¹H NMR spectrum of this compound is its existence as an equilibrium mixture of two tautomeric forms: a diketo form and a chelated keto-enol form.[1][2] This equilibrium is dynamic but typically slow on the NMR timescale, meaning that distinct sets of signals are observed for each tautomer present in the solution.[3]

The stability of the enol form is significantly enhanced by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This guide will dissect the ¹H NMR spectrum by analyzing the unique signatures of each tautomer.

¹H NMR Spectral Analysis: Decoding the Signals

The ¹H NMR spectrum of this compound is a superposition of signals from both the keto and enol tautomers. The relative integration of the signals for each form allows for the determination of the equilibrium constant (K_eq) under the specific analytical conditions.[4][5]

Signals of the Enol Tautomer (Typically Major Form)

In non-polar deuterated solvents like chloroform-d (CDCl₃), the enol tautomer is generally the predominant species due to the stability conferred by the intramolecular hydrogen bond.[6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes & Rationale |

| Enolic OH | 15.0 - 17.0 | Broad Singlet (br s) | 1H | Extremely deshielded due to strong intramolecular H-bonding.[7] Its broadness is typical for exchangeable protons. |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplets (m) | 4H | The four protons on the 2-methoxyphenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. Their exact shifts are influenced by the electron-donating methoxy group and the electron-withdrawing dione system.[8] |

| Vinylic CH | 5.8 - 6.2 | Singlet (s) | 1H | The proton on the C=C double bond appears in this characteristic region. It is a singlet as there are no adjacent protons to couple with.[9] |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | A sharp singlet characteristic of an aromatic methoxy group.[10][11] |

| Methyl (CH₃) | 2.1 - 2.3 | Singlet (s) | 3H | The methyl group attached to the C=C double bond. It is a singlet due to the absence of vicinal protons.[9] |

Signals of the Keto Tautomer (Typically Minor Form)

The diketo form lacks the conjugated system and intramolecular hydrogen bond of the enol form, resulting in distinctly different chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes & Rationale |

| Aromatic (Ar-H) | 6.8 - 7.9 | Multiplets (m) | 4H | The chemical environment is slightly different from the enol form, which may lead to minor shifts, but the signals will largely overlap with the aromatic signals of the enol. |

| Methylene (CH₂) | 3.9 - 4.2 | Singlet (s) | 2H | These protons are positioned between two electron-withdrawing carbonyl groups, leading to significant deshielding.[2][9] The signal is a singlet as both protons are chemically equivalent and have no adjacent protons. |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | The signal for the methoxy group in the keto form is often indistinguishable from that of the enol form, leading to a combined singlet with an integral of 3H for both tautomers. |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | The terminal methyl group adjacent to a carbonyl group. Its chemical shift is slightly downfield compared to the enol's methyl group.[9] |

Factors Influencing the Tautomeric Equilibrium

The ratio of keto to enol tautomers is not fixed and is highly dependent on the experimental conditions. Understanding these influences is crucial for consistent analysis and for manipulating the compound's properties.

-

Solvent Polarity : This is a primary determinant of the equilibrium position. Non-polar aprotic solvents (e.g., CCl₄, CDCl₃) stabilize the enol form's intramolecular hydrogen bond, shifting the equilibrium towards the enol.[6] Conversely, polar protic solvents (e.g., D₂O, Methanol-d₄) can form intermolecular hydrogen bonds with the keto form's carbonyl groups, stabilizing it and shifting the equilibrium in its favor.[3][6][12] This phenomenon is often referred to as Meyer's Rule.[3][6]

-

Temperature : Changes in temperature can alter the equilibrium constant. A variable temperature (VT) NMR study can provide thermodynamic data (ΔH and ΔS) for the tautomerization process.

-

Concentration : In some cases, concentration can affect the equilibrium, particularly if intermolecular hydrogen bonding becomes a competing factor at higher concentrations.

-

Substituents : The electronic nature of substituents on the aromatic ring can influence the acidity of the protons and the stability of the enol form. The ortho-methoxy group in the title compound, being electron-donating, can influence the electron density within the conjugated system of the enol form, potentially affecting the equilibrium.[4][5]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous and standardized methodology must be employed.

Workflow for ¹H NMR Analysis

Conclusion

The ¹H NMR spectrum of this compound offers a textbook example of keto-enol tautomerism. A thorough analysis provides far more than a simple confirmation of structure; it reveals the dynamic equilibrium between two distinct chemical entities. By carefully assigning the signals for both the major enol and minor keto tautomers, researchers can gain a quantitative understanding of their relative stabilities. Furthermore, recognizing the profound influence of the solvent environment on this equilibrium is paramount for reproducible and accurate characterization. This guide provides the foundational knowledge and practical framework necessary for scientists to confidently interpret these complex spectra and leverage the detailed structural insights in their research and development endeavors.

References

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [online] Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top)... [online] Available at: [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. [online] Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [online] Available at: [Link]

-

ResearchGate. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [online] Available at: [Link]

-

PubMed. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [online] Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2009). The 500 MHz 1H NMR Spectrum of Butane. [online] Available at: [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. [online] Available at: [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [online] Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. [online] Available at: [Link]

-

ACS Publications. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. [online] Available at: [Link]

-

ACS Publications. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [online] Available at: [Link]

-

Michigan Academy of Science, Arts, and Letters. (n.d.). Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1,2-butanedione. [online] Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [online] Available at: [Link]

-

JCE staff. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [online] Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of acetylacetone Rysunek 2. Widmo 1 H NMR acetylacetonu. [online] Available at: [Link]

-

Encyclopedia.pub. (2020). Tautomerism Detected by NMR. [online] Available at: [Link]

-

Wiley Online Library. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [online] Available at: [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [online] Available at: [Link]

-

Harvard University. (2012). Lecture 3: Coupling Constants. [online] Available at: [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. researchgate.net [researchgate.net]

- 5. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

Technical Guide: 1-(2-Methoxyphenyl)butane-1,3-dione

Executive Summary

1-(2-Methoxyphenyl)butane-1,3-dione is a specialized

Part 1: Nomenclature & Identification Matrix

Accurate identification is the first step in reproducible science. This molecule is frequently indexed under varying naming conventions depending on the chemical discipline (Organic Synthesis vs. Coordination Chemistry).

Table 1: Synonyms and Identifiers

| Category | Identifier / Synonym | Context of Use |

| Primary IUPAC | This compound | Formal publications; Regulatory filings.[1] |

| Common Chemical | 2'-Methoxybenzoylacetone | Organic synthesis; Friedel-Crafts derivative naming.[1] |

| Structural | o-Acetoacetanisole | Derived from the acetylation of o-anisole.[1] |

| CAS Number | 56290-53-0 | CRITICAL: Do not confuse with the para isomer (CAS 4023-80-7).[1] |

| InChI Key | PJLODCSPQGTOTJ-UHFFFAOYSA-N | Digital database searching (PubChem, ChemSpider).[1] |

| SMILES | CC(=O)CC(=O)C1=CC=CC=C1OC | Cheminformatics and modeling. |

| Empirical Formula | C | Mass Spectrometry (MW: 192.21 g/mol ).[1] |

Technical Disambiguation: Researchers often mistake this compound for 4'-Methoxybenzoylacetone (CAS 4023-80-7).[1] The ortho (2-position) placement of the methoxy group in the subject compound significantly alters the torsion angle of the phenyl ring relative to the dione core, affecting solubility and metal-binding constants.[1]

Part 2: Structural Dynamics (Tautomerism)

Understanding the keto-enol equilibrium is vital for interpreting NMR spectra and predicting reactivity.[1] In solution, this compound exists in a dynamic equilibrium between the diketo form and the cis-enol form.[1]

Mechanism of Stabilization

The cis-enol tautomer is thermodynamically stabilized by two factors:

-

Intramolecular Hydrogen Bonding: A six-membered pseudo-ring forms between the enolic hydroxyl proton and the carbonyl oxygen.

-

Conjugation: The C=C double bond of the enol extends the

-system of the aromatic ring.

Implication for Analysis:

Figure 1: Keto-Enol Tautomeric Equilibrium. The cis-enol form is often the predominant species in non-polar solvents due to intramolecular hydrogen bonding.[1]

Part 3: Synthetic Protocols

This protocol utilizes a Claisen condensation, the industry standard for high-yield

Method: Claisen Condensation of o-Methoxyacetophenone

Reaction Class: Nucleophilic Acyl Substitution Yield Expectation: 65–75% Time: 4–6 Hours[1]

Reagents Required[1][2][3][4]

-

Substrate: 2'-Methoxyacetophenone (1.0 eq)

-

Acylating Agent: Ethyl Acetate (excess, often used as solvent) or 2.5 eq if using THF.[5]

-

Base: Sodium Hydride (60% dispersion in mineral oil) (2.0 eq) or Sodium Ethoxide.[1]

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow

-

Base Preparation:

-

Wash NaH (if used) with dry hexane to remove mineral oil.

-

Suspend NaH in anhydrous THF under an inert atmosphere (N

or Ar). -

Why: Moisture reacts violently with NaH and destroys the base, lowering yield.

-

-

Condensation:

-

Mix 2'-Methoxyacetophenone and Ethyl Acetate in dry THF.

-

Add the mixture dropwise to the NaH suspension at 0°C.

-

Why: Exothermic H

gas evolution occurs. Controlled addition prevents thermal runaway.

-

-

Reflux:

-

Allow the mixture to warm to room temperature, then reflux (approx. 65°C for THF) for 3–4 hours.

-

Observation: The solution will turn yellow/orange, indicating the formation of the sodium enolate salt.

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into crushed ice/water.

-

Acidify with 10% HCl to pH 2–3.

-

Result: The product precipitates as a solid or oil.

-

-

Purification:

-

Extract with Dichloromethane (DCM).

-

Wash organic layer with brine, dry over Na

SO -

Recrystallize from Ethanol/Hexane if solid, or vacuum distill if oil.

-

Figure 2: Synthetic workflow for the production of this compound via Claisen condensation.[1][6][7]

Part 4: Applications in Drug Development

The utility of this compound extends beyond its structure; it is a "linchpin" intermediate.[1]

Flavone Synthesis (Baker-Venkataraman Rearrangement)

This molecule is a direct precursor to flavones (2-phenylchromen-4-ones), a class of pharmacophores with antioxidant and anti-inflammatory properties.[1]

-

Mechanism: Acid-catalyzed cyclization of the diketone (often using H

SO -

Relevance: The 2'-methoxy group can be demethylated (using BBr

) to yield hydroxylated flavones, which are potent kinase inhibitors.[1]

Coordination Chemistry

As a bidentate ligand, the

-

Steric Influence: The ortho-methoxy group provides steric bulk that prevents "stacking" of planar complexes, useful in designing luminescent materials where aggregation causes quenching.

Part 5: Safety & Handling (GHS)

Signal Word: WARNING [1]

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][7] |

| Skin Irritation | H315 | Causes skin irritation.[1][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][7] |

| STOT-SE | H335 | May cause respiratory irritation.[1][7] |

Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse cautiously with water for several minutes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10465171, this compound.[1] Retrieved from [Link][1]

-

Zhang, Z. et al. (2011). Synthesis of 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones.[1] Royal Society of Chemistry Advances. (Context: Detailed synthesis protocol using NaH). Retrieved from [Link]

-

LibreTexts Chemistry (2024). Keto-Enol Tautomerism. (Context: Mechanistic background on beta-diketone stability). Retrieved from [Link][1][3][4][5][6][7][8][9][10][11][12]

Sources

- 1. 1226-42-2|1,2-Bis(4-methoxyphenyl)ethane-1,2-dione|BLD Pharm [bldpharm.com]

- 2. Khan Academy [khanacademy.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 1-(2-METHOXY-PHENYL)-BUTANE-1,3-DIONE | 56290-53-0 [chemicalbook.com]

- 7. This compound | C11H12O3 | CID 10465171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jackwestin.com [jackwestin.com]

- 9. 1-(4-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of flavones from 1-(2-Methoxyphenyl)butane-1,3-dione

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-methylchromone (a structural homolog of flavone) starting from 1-(2-methoxyphenyl)butane-1,3-dione . While "flavone" strictly refers to 2-phenylchromen-4-one, the title precursor (containing a butane backbone) cyclizes to form the 2-methyl derivative. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for tyrosine kinase inhibitors and antioxidant therapeutics.

The protocol utilizes a one-pot demethylative cyclization strategy mediated by hydroiodic acid (HI), eliminating the need for intermediate isolation of the unstable o-hydroxydiketone. This method offers superior atom economy and reproducibility compared to traditional Baker-Venkataraman rearrangements followed by separate demethylation steps.

Scientific Background & Mechanism

Structural Logic

The transformation involves two distinct chemical events:

-

Ether Cleavage (Demethylation): The o-methoxy group is robust; however, under strong acidic and nucleophilic conditions (provided by I⁻), the methyl ether is cleaved to reveal the reactive o-phenol.

-

Cyclodehydration: The newly formed phenol performs an intramolecular nucleophilic attack on the carbonyl carbon of the

-diketone side chain (specifically the C3-ketone), followed by loss of water to aromatize the pyran ring.

Reaction Pathway

The reaction proceeds via the o-hydroxy-1,3-diketone intermediate, which exists in equilibrium with its enol forms. Acid catalysis promotes the formation of the cyclic hemiacetal, which rapidly dehydrates to the thermodynamically stable chromone core.

Figure 1: Mechanistic pathway from the methoxy-diketone precursor to the chromone scaffold.

Experimental Protocol

Reagents & Materials

| Reagent | Purity/Conc. | Role | Hazard Note |

| This compound | >98% | Substrate | Irritant |

| Hydroiodic Acid (HI) | 57% (aq) | Reagent/Catalyst | Corrosive, Light Sensitive |

| Acetic Acid (Glacial) | >99% | Solvent | Corrosive, Flammable |

| Sodium Thiosulfate (Na₂S₂O₃) | 10% (aq) | Quenching Agent | Low Hazard |

| Ethyl Acetate | HPLC Grade | Extraction Solvent | Flammable |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Weigh 1.00 g (5.2 mmol) of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 5.0 mL of Glacial Acetic Acid to dissolve the substrate.

-

Critical Step: Dropwise add 5.0 mL of 57% Hydroiodic Acid (HI).

-

Note: The solution will turn dark brown due to the liberation of trace iodine. This is normal.

-

-

Attach a reflux condenser and inert gas line (Nitrogen or Argon) to prevent oxidative side reactions.

Step 2: Thermal Cyclization

-

Heat the mixture to 110°C (Reflux) in an oil bath.

-

Maintain reflux for 3 to 4 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). The starting material (higher R_f) should disappear, replaced by the highly fluorescent (under UV 254/365 nm) chromone product.

-

Step 3: Workup & Isolation [1][2]

-

Cool the reaction mixture to room temperature.

-

Pour the dark reaction mixture slowly into 50 mL of crushed ice/water containing 10 mL of saturated Na₂S₂O₃ (sodium thiosulfate) solution.

-

Why? Thiosulfate reduces the iodine (I₂) by-product (purple/brown) to colorless iodide (I⁻), preventing product contamination.

-

-

Stir vigorously for 15 minutes. The product should precipitate as a solid.[3]

-

Filtration: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL).

-

Alternative (if oil forms): Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add Hexane dropwise until turbidity is observed. Cool to 4°C overnight.

-

Yield Expectation: 75% - 85% as off-white needles.

Validation & Analysis

To ensure the integrity of the synthesized scaffold, compare analytical data against the following standard parameters.

Table 1: Analytical Specifications for 2-Methylchromone

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to pale yellow needles | N/A |

| Melting Point | 71°C - 73°C | Sharp range indicates high purity. |

| ¹H NMR (CDCl₃) | Methyl Group | |

| Vinylic Proton (H-3) | ||

| Aromatic Region | ||

| Absence of -OMe | Absence of singlet at | |

| ¹³C NMR | Carbonyl (C-4) | |

| C-2 (Imine-like) |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Demethylation

-

Cause: HI concentration too low or old reagent (oxidized).

-

Solution: Use fresh 57% HI. If unavailable, 48% HBr in Acetic Acid can be used, but reflux time must be extended to 8-12 hours.

-

-

Issue: Product is Colored (Brown/Purple)

-

Cause: Residual Iodine contamination.

-

Solution: Wash the organic layer or solid product thoroughly with sodium thiosulfate or sodium bisulfite solution.

-

-

Issue: "Flavone" (2-Phenyl) Required?

-

Clarification: This protocol yields 2-methylchromone . If the target is strictly Flavone (2-phenylchromone) , the starting material must be changed to 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione (o-methoxydibenzoylmethane). The cyclization protocol (HI/AcOH) remains identical.

-

References

-

Patonay, T., et al. (2005). "A novel synthesis of flavones from 2-methoxybenzoic acids." Bulletin of the Korean Chemical Society, 26(9), 1461-1464. Link

-

Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Zhang, Z., et al. (2011). "Synthesis of 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones." Journal of Chemical Research, 35(3).

Sources

Introduction: The Versatility of Substituted β-Diketones in Coordination Chemistry

An Application Guide to the Synthesis and Characterization of Metal Complexes with 1-(2-Methoxyphenyl)butane-1,3-dione

β-Diketones represent a cornerstone class of ligands in coordination chemistry, prized for their ability to form stable, six-membered chelate rings with a vast array of metal ions. Upon deprotonation, the resulting β-diketonate anion acts as a bidentate O,O'-donor, effectively neutralizing charge and satisfying the coordination sphere of the metal center. This interaction leads to the formation of neutral, often volatile, and soluble metal complexes with applications spanning catalysis, materials science, and biochemistry.[1][2]

This guide focuses on a specific, functionally rich ligand: This compound , also known as 2-methoxybenzoylacetone. The strategic placement of a methoxy group at the ortho position of the phenyl ring introduces several key features:

-

Electronic Modulation: The electron-donating methoxy group can influence the electron density within the chelate ring, thereby tuning the spectroscopic, redox, and reactive properties of the resulting metal complex.

-

Steric Influence: The ortho-substituent can impose steric constraints that affect the coordination geometry and crystal packing of the complexes.

-

Potential for Higher Denticity: The oxygen atom of the methoxy group presents a potential additional binding site, allowing the ligand to act in a tridentate fashion under specific circumstances, leading to novel structural motifs.

Aromatic β-diketones are particularly effective as "antenna" ligands for lanthanide ions. They efficiently absorb UV radiation and transfer this energy to the metal center, which then emits light through its characteristic f-f transitions.[3][4] This property is the basis for their use in luminescent materials for applications like organic light-emitting diodes (OLEDs) and biological imaging probes.[4][5]

This document serves as a comprehensive technical guide for researchers, providing both the foundational principles and detailed, field-tested protocols for the synthesis and characterization of metal complexes derived from this compound.

Part 1: Synthesis of the Ligand

The foundational step is the synthesis of the β-diketone ligand itself. The most common and reliable method is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with a ketone possessing an α-hydrogen. For this compound, this translates to the reaction between methyl 2-methoxybenzoate and acetone.

Causality of Experimental Choices:

-

Base: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of acetone, generating the nucleophilic enolate. Sodium hydride is particularly effective as it drives the reaction to completion by producing hydrogen gas, which exits the system.

-

Solvent: Anhydrous solvents like diethyl ether, tetrahydrofuran (THF), or dimethoxyethane are crucial to prevent the quenching of the strong base and the enolate intermediate.[1]

-

Acidic Workup: The initial product of the condensation is the sodium salt of the β-diketone. A final acidification step is necessary to protonate the enolate and yield the neutral ligand.

Caption: Claisen condensation workflow for ligand synthesis.

Part 2: General Principles for the Synthesis of Metal Complexes

The synthesis of β-diketonate complexes is typically a straightforward precipitation reaction. The core principle involves the reaction of a metal salt with the deprotonated ligand in a suitable solvent.

Key Experimental Considerations:

-

Metal Salt Selection: Metal acetates, chlorides, nitrates, or sulfates are commonly used. Acetates can be advantageous as the acetate ion can act as a base to facilitate the deprotonation of the ligand, sometimes precluding the need for an additional base. Chlorides and nitrates are also widely used due to their high solubility.[6]

-

Ligand Deprotonation: The β-diketone must be deprotonated to form the chelating enolate anion. This can be achieved by adding a stoichiometric amount of a base like sodium hydroxide, potassium hydroxide, or ammonia solution. The pH of the solution is a critical parameter; it must be high enough to deprotonate the ligand (pKa ≈ 9-10) but not so high as to precipitate the metal hydroxide.

-

Solvent System: The choice of solvent is dictated by the solubility of both the metal salt and the ligand. Alcohols, such as methanol or ethanol, or aqueous-alcoholic mixtures are most common.[6] This ensures that both reactants are in solution, allowing for a homogeneous reaction and the formation of a pure, crystalline product.

-

Stoichiometry: The molar ratio of ligand to metal is critical. For divalent metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺), a 2:1 ligand-to-metal ratio is used to form neutral ML₂ complexes. For trivalent ions (e.g., Fe³⁺, La³⁺, Eu³⁺), a 3:1 ratio is required to form ML₃ complexes.

Caption: General workflow for synthesizing β-diketonate metal complexes.

Part 3: Detailed Protocol — Synthesis of Bis(1-(2-methoxyphenyl)butane-1,3-dionato)copper(II)

This protocol provides a self-validating method for synthesizing a representative transition metal complex, [Cu(C₁₁H₁₁O₃)₂]. Copper(II) complexes are often colored, providing a visual confirmation of the reaction progress.[6]

Materials & Reagents:

-

This compound (Ligand, HL): M.W. 192.21 g/mol

-

Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]: M.W. 199.65 g/mol

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized Water

-

Magnetic stirrer and stir bar, beakers, graduated cylinders, Buchner funnel, and filter paper

Protocol Steps:

-

Ligand Solution Preparation: In a 250 mL beaker, dissolve 1.00 g (5.20 mmol) of this compound in 50 mL of methanol. Stir until fully dissolved.

-

Deprotonation: In a separate beaker, prepare a 0.5 M NaOH solution by dissolving 0.21 g (5.25 mmol) of NaOH in 10.5 mL of deionized water. Add this NaOH solution dropwise to the stirring ligand solution. A slight color change to yellow may be observed as the enolate forms. Stir for 15 minutes.

-

Metal Salt Solution Preparation: Dissolve 0.52 g (2.60 mmol) of copper(II) acetate monohydrate in 30 mL of deionized water. Gentle warming may be required to fully dissolve the salt.

-

Complexation/Precipitation: Add the copper(II) acetate solution dropwise to the stirring ligand solution over 10-15 minutes. A fine, colored precipitate (typically blue or green) will form immediately.

-

Reaction Completion & Digestion: Continue stirring the mixture at room temperature for 1 hour. This "digestion" period allows for the formation of larger, more easily filterable crystals.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate on the filter paper with three 20 mL portions of deionized water to remove any unreacted salts. Follow with one 15 mL portion of cold methanol to remove any unreacted ligand.

-

Drying: Dry the resulting solid in a desiccator under vacuum or in an oven at 60-70 °C to a constant weight. The expected product is a stable, crystalline solid.

| Parameter | Ligand (HL) | Cu(OAc)₂·H₂O | NaOH | Molar Ratio (HL:Cu:NaOH) |

| Mass (g) | 1.00 | 0.52 | 0.21 | N/A |

| M.W. ( g/mol ) | 192.21 | 199.65 | 40.00 | N/A |

| Moles (mmol) | 5.20 | 2.60 | 5.25 | 2 : 1 : 2 |

| Table 1: Example reagent calculations for the synthesis of [Cu(C₁₁H₁₁O₃)₂]. |

Part 4: Essential Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Maximizing Flavone Synthesis Yield from 1-(2-Methoxyphenyl)butane-1,3-dione

Welcome to the technical support center for flavonoid synthesis. As researchers and drug development professionals, we understand that optimizing reaction yields is paramount to project success. This guide provides in-depth troubleshooting advice and detailed protocols specifically for the synthesis of flavones from 1-(2-Methoxyphenyl)butane-1,3-dione. My approach is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues effectively in your own laboratory settings.

The synthesis of a flavone from this compound is fundamentally a two-stage process. First, the methoxy group must be cleaved to reveal the critical 2'-hydroxy functionality. Second, this intermediate, 1-(2-hydroxyphenyl)butane-1,3-dione, undergoes an acid-catalyzed intramolecular cyclization to form the flavone core. Yield loss can occur at either of these distinct chemical transformations.

Core Synthesis Pathway Overview

The overall synthetic route is summarized below. Successful execution requires careful monitoring and optimization of both the demethylation and the cyclization steps.

Caption: High-level workflow for flavone synthesis from a methoxylated precursor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low. How do I identify which stage of the reaction is failing?

A: This is the most critical diagnostic question. Since this is a two-step, one-pot synthesis, you must use Thin-Layer Chromatography (TLC) to monitor the reaction's progress.

-

The Diagnostic TLC: After the demethylation step is supposedly complete (e.g., after refluxing with HBr), carefully take an aliquot from the reaction mixture. Spot this on a TLC plate alongside your starting material, this compound.

-

Interpretation:

-

If the TLC shows predominantly starting material: Your demethylation is inefficient. The methoxy group is not being cleaved, and the subsequent cyclization cannot occur. Proceed to the troubleshooting advice in Q2 .

-

If the TLC shows the disappearance of the starting material and the appearance of a new, more polar spot: Your demethylation is likely successful. The new spot is the 1-(2-hydroxyphenyl)butane-1,3-dione intermediate. If your final yield is still low, the problem lies in the cyclization step. Refer to Q3 for optimization.

-

The following decision tree illustrates this diagnostic logic:

Caption: Troubleshooting decision tree based on TLC analysis.

Q2: The demethylation of the 2-methoxy group is inefficient. How can I ensure complete conversion to the 2-hydroxy intermediate?

A: Incomplete demethylation is a frequent cause of failure. The ether linkage is stable, and its cleavage requires potent reagents and optimized conditions.

-

Causality: The cyclization to form the flavone ring is an intramolecular condensation that requires a free phenolic hydroxyl group at the 2-position to attack one of the ketone carbonyls. Without this hydroxyl group, the reaction cannot proceed.

-

Reagent Choice:

-

Boron Tribromide (BBr₃): This is a highly effective but aggressive reagent for cleaving aryl methyl ethers. It must be handled with extreme care in an anhydrous environment and at low temperatures (e.g., 0 °C to room temperature) to avoid side reactions.

-

Hydrobromic Acid (HBr): Refluxing in concentrated HBr (48%) with a phase-transfer catalyst can be effective and is often more practical on a larger scale. Acetic acid is a common co-solvent.

-

-

Troubleshooting & Optimization:

-

Anhydrous Conditions: If using BBr₃, ensure your solvent (e.g., Dichloromethane) and glassware are scrupulously dry. Any moisture will rapidly decompose the reagent.

-

Reaction Time & Temperature: Demethylation can be slow. If TLC shows incomplete reaction, consider extending the reflux time (for HBr) or allowing the reaction to stir longer at room temperature (for BBr₃). Do not excessively increase the temperature, as this can lead to decomposition.[1]

-

Stoichiometry: Ensure you are using a sufficient excess of the demethylating agent, typically 1.5 to 3 equivalents.

-

See the detailed protocol below for a robust demethylation procedure.

Q3: My cyclization to the flavone is sluggish or incomplete. What are the key parameters to optimize?

A: Once you have successfully formed the 1-(2-hydroxyphenyl)butane-1,3-dione intermediate, efficient cyclization is dependent on the acid catalyst and reaction conditions. The reaction is an acid-catalyzed intramolecular aldol-type condensation followed by dehydration.

-

Mechanism: The acid protonates one of the carbonyl groups, making it more electrophilic. The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl to form a hemiacetal intermediate, which then dehydrates to form the stable, aromatic pyrone ring of the flavone.

-

Catalyst Systems: While various catalysts can be employed, their effectiveness can vary. A comparison of common systems is presented below.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| H₂SO₄ / Glacial Acetic Acid | Reflux, 1-2 hours | Inexpensive, readily available, effective.[2] | Harsh conditions can cause charring or side reactions with sensitive substrates. |

| Silica-PCl₅ | Solvent-free, heating | Efficient, easy workup, recyclable catalyst.[3] | PCl₅ is moisture-sensitive and corrosive. |

| Heteropoly Acids (e.g., Wells-Dawson) | Toluene, reflux, 5 hours | High efficiency, can be used in low catalytic amounts.[2] | Catalyst may not be commonly available in all labs. |

-

Optimization Strategies:

-

Catalyst Loading: Ensure you are using a truly catalytic amount of acid. Too much strong acid can lead to sulfonation or other decomposition pathways. A few drops of concentrated H₂SO₄ are often sufficient.

-

Water Removal: The final step of the cyclization is a dehydration. Ensure your reaction is either run at a temperature sufficient to remove water (i.e., refluxing in acetic acid) or with a Dean-Stark trap if using a solvent like toluene.

-

Temperature Control: Overheating can lead to decomposition. A reaction temperature of around 110-120°C is often optimal.[1]

-

Q4: Are there alternative synthetic routes that might offer higher yields?

A: Yes. The cyclization of a 1,3-diketone is a classic method, but other named reactions in flavonoid chemistry are powerful alternatives and may be better suited depending on the availability of starting materials.

-

Baker-Venkataraman Rearrangement: This is a two-step process where a 2-hydroxyacetophenone is first acylated, and the resulting ester undergoes a base-catalyzed rearrangement to form the same 1-(2-hydroxyphenyl)-1,3-diketone intermediate, which is then cyclized under acidic conditions.[4][5] This route is highly reliable and a cornerstone of flavone synthesis.

-

Oxidative Cyclization of 2'-Hydroxychalcones: This popular modern method involves first synthesizing a 2'-hydroxychalcone via a Claisen-Schmidt condensation.[6] This chalcone is then subjected to oxidative cyclization using reagents like I₂/DMSO to directly form the flavone.[4][7][8] This method avoids the need for harsh acid-catalyzed dehydration.

Detailed Experimental Protocols

Protocol 1: Optimized Two-Step, One-Pot Synthesis of Flavone

This protocol combines robust demethylation with efficient cyclization.

Step 1: Demethylation

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add glacial acetic acid (5-10 mL per gram of starting material) and 48% aqueous hydrobromic acid (3.0 eq).

-

Heat the mixture to reflux (approx. 110-120°C) in an oil bath for 3-5 hours.

-

Crucial Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The spot for the starting material should disappear and be replaced by a more polar spot corresponding to the 1-(2-hydroxyphenyl)butane-1,3-dione intermediate.

Step 2: Acid-Catalyzed Cyclization

-

After confirming the completion of demethylation, add 2-3 drops of concentrated sulfuric acid directly to the hot reaction mixture.

-

Continue to reflux for an additional 1-2 hours. The color of the solution may darken. Monitor the formation of the flavone product by TLC; it should be less polar than the hydroxy-diketone intermediate.

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

-

A precipitate of the crude flavone should form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration, washing thoroughly with water to remove residual acid, followed by a small amount of cold ethanol.

Protocol 2: Purification by Recrystallization

-

Transfer the crude, air-dried flavone to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent. Ethanol or an ethanol/water mixture is often effective for flavones.

-

Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored with impurities, you may add a small amount of activated charcoal and hot-filter the solution.

-